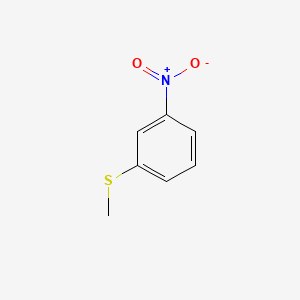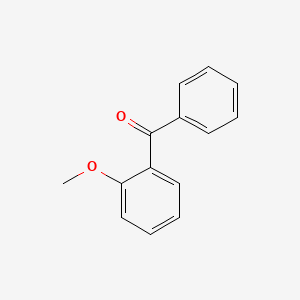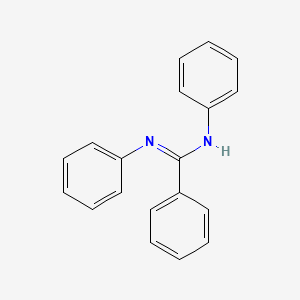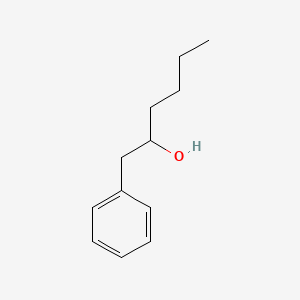
1-PHENYL-2-HEXANOL
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-PHENYL-2-HEXANOL, can be synthesized through several methods. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with butanal to form the desired product. The reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction.
Another method involves the reduction of 1-phenyl-1-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually performed in a solvent like ethanol or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of benzeneethanol, alpha-butyl-, often employs catalytic hydrogenation of 1-phenyl-1-butanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-2-HEXANOL, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-phenyl-1-butanal or 1-phenyl-1-butanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 1-phenyl-1-butane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-phenyl-1-butyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or THF.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: 1-phenyl-1-butanal or 1-phenyl-1-butanone.
Reduction: 1-phenyl-1-butane.
Substitution: 1-phenyl-1-butyl chloride.
Scientific Research Applications
1-PHENYL-2-HEXANOL, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzeneethanol, alpha-butyl-, depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can donate electrons. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanol, alpha-methyl-:
Benzeneethanol, alpha, alpha-dimethyl-:
Uniqueness
1-PHENYL-2-HEXANOL, is unique due to its longer carbon chain, which can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-phenylhexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h4-8,12-13H,2-3,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYIWMCPWCFVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865251 | |
| Record name | Benzeneethanol, .alpha.-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25755-72-0 | |
| Record name | 1-Phenyl-2-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25755-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, alpha-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025755720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanol, .alpha.-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanol, .alpha.-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 1-phenylhexan-2-ol in the synthesis of 1-phenyl-1-hexene?
A: 1-phenylhexan-2-ol acts as a crucial intermediate in the synthesis of 1-phenyl-1-hexene via the Peterson olefination reaction. This two-step process begins with the reaction of 2-tert-butyldiphenylsilyl-2-phenylethanal and n-butyllithium. This reaction yields the intermediate compound, (1S,2R)-1-tert-butyldiphenylsilyl-1-phenylhexan-2-ol []. Subsequent treatment of this intermediate with potassium hydride (KH) leads to the elimination of the hydroxyl group and the silyl group, ultimately yielding the desired product, Z-1-phenyl-1-hexene [].
Q2: Why is the use of a bulky silyl group, like tert-butyldiphenylsilyl, advantageous in this synthesis?
A: The research emphasizes the advantages of employing a bulky silyl group, such as tert-butyldiphenylsilyl, in this specific synthetic route []. This bulky group offers three key benefits:
- Enhanced Stability: It increases the stability of the alpha-silyl aldehyde starting material [].
- Improved Stereoselectivity: It enhances the stereoselectivity during the formation of the beta-hydroxysilane intermediate, (1S,2R)-1-tert-butyldiphenylsilyl-1-phenylhexan-2-ol [].
- Controlled Elimination: It promotes better stereocontrol during the elimination step where 1-phenylhexan-2-ol is converted to the final alkene product [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


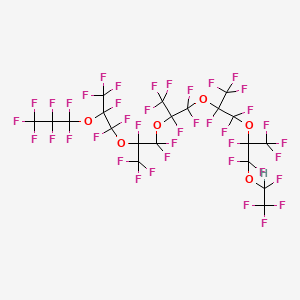






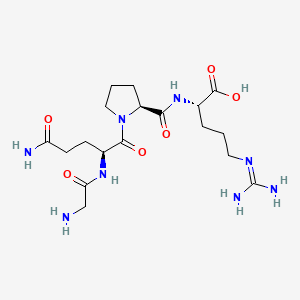
![4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine](/img/structure/B1295070.png)


